Titanium tris(3-methylbutan-1-olate)

Chemical Vapor Deposition Atomic Layer Deposition Thermal Stability

Titanium tris(3-methylbutan-1-olate), also designated as orthotitanic acid tetraisopentyl ester, is a titanium(IV) alkoxide with the molecular formula C₁₅H₃₃O₃Ti and a molecular weight of 309.29 g/mol. Characterized by branched isopentoxide (3-methylbutan-1-olate) ligands, it is primarily classified as a metal-organic precursor utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for fabricating titanium-containing thin films.

Molecular Formula C15H33O3Ti
Molecular Weight 309.29 g/mol
CAS No. 97259-76-2
Cat. No. B12663609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium tris(3-methylbutan-1-olate)
CAS97259-76-2
Molecular FormulaC15H33O3Ti
Molecular Weight309.29 g/mol
Structural Identifiers
SMILESCC(C)CC[O-].CC(C)CC[O-].CC(C)CC[O-].[Ti+3]
InChIInChI=1S/3C5H11O.Ti/c3*1-5(2)3-4-6;/h3*5H,3-4H2,1-2H3;/q3*-1;+3
InChIKeyHGSLOKPEFCHHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium tris(3-methylbutan-1-olate) (CAS 97259-76-2) Technical Overview and Procurement Baseline


Titanium tris(3-methylbutan-1-olate), also designated as orthotitanic acid tetraisopentyl ester, is a titanium(IV) alkoxide with the molecular formula C₁₅H₃₃O₃Ti and a molecular weight of 309.29 g/mol . Characterized by branched isopentoxide (3-methylbutan-1-olate) ligands, it is primarily classified as a metal-organic precursor utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for fabricating titanium-containing thin films [1]. Its chemical identity is also represented by the alternative IUPAC name 1-Butanol, 3-methyl-, titanium(3+) salt (3:1) [2].

Why Titanium tris(3-methylbutan-1-olate) Cannot Be Interchanged with Common Titanium Alkoxides


Generic substitution of titanium alkoxides in thin-film deposition is precluded by the profound influence of ligand architecture on critical performance parameters. The branched, five-carbon isopentoxide ligand in Titanium tris(3-methylbutan-1-olate) confers a distinct thermal stability and vapor pressure profile, enabling deposition at lower substrate temperatures compared to common, more volatile precursors like titanium isopropoxide or ethoxide [1]. Unlike smaller alkoxides which often undergo rapid, uncontrolled hydrolysis leading to precipitation during sol-gel processing, bulkier ligands can sterically hinder condensation, promoting stable sol formation and more uniform film nucleation [2]. This ligand-specific behavior directly determines precursor suitability for advanced manufacturing nodes where precise stoichiometry and low thermal budgets are non-negotiable.

Quantitative Differentiation Evidence: Titanium tris(3-methylbutan-1-olate) vs. Comparator Alkoxides


Deposition Temperature Reduction Potential: Comparative Thermal Stability Assessment

The explicit design goal for Titanium tris(3-methylbutan-1-olate) as a CVD/ALD precursor is to enable film deposition at lower substrate temperatures by circumventing the need for plasma activation [1]. This contrasts sharply with titanium isopropoxide (CAS 546-68-9), which exhibits a high vapor pressure of 60.2 hPa at 25°C and a low flash point of 11.7°C , properties that, while beneficial for high-vapor-transport methods, typically necessitate higher thermal budgets or plasma enhancement to achieve complete decomposition and avoid carbon contamination in the resultant film. The isopentoxide derivative's engineered thermal profile is anticipated to facilitate cleaner deposition at reduced temperatures, a critical requirement for temperature-sensitive substrates in advanced semiconductor manufacturing.

Chemical Vapor Deposition Atomic Layer Deposition Thermal Stability

Hydrolytic Stability and Process Control: Steric Hindrance Advantage

Ligand steric bulk critically governs hydrolysis and condensation kinetics in titanium alkoxide systems. Research demonstrates that shorter alkyl chains (ethoxide, propoxide) induce rapid precipitation, whereas bulkier groups such as butoxide promote the formation of stable sols essential for controlled nanostructure fabrication [1]. Titanium tris(3-methylbutan-1-olate), featuring branched C5 isopentoxide ligands, falls into the class of bulkier alkoxides anticipated to exhibit reduced hydrolysis rates compared to common C3 (isopropoxide) and C4 (butoxide) analogs [2]. While direct kinetic rate constants for the target compound are not publicly available, this class-level inference is supported by established structure-property relationships in sol-gel chemistry.

Sol-Gel Processing Nanoparticle Synthesis Hydrolysis Kinetics

Film Formation Quality: Ligand Architecture and Decomposition Pathways

The thermal decomposition pathway of metal-organic precursors is ligand-dependent and directly influences film purity and density. Titanium alkoxides generally exhibit activation energies (Eₐ) for surface reaction that vary with ligand structure, with reported values ranging from 21.4 kJ/mol for Ti-diisopropoxide to 112.0 kJ/mol for Ti-n-butoxide in CVD processes [1]. The branched isopentoxide ligand in Titanium tris(3-methylbutan-1-olate) is engineered to provide a favorable decomposition pathway that yields high-purity titanium oxide or titanium nitride films with reduced carbon incorporation, as claimed in precursor design patents [2]. This contrasts with lower molecular weight alkoxides that may leave undesirable carbon residues due to incomplete ligand elimination.

MOCVD Thin Film Deposition Precursor Chemistry

Optimal Application Scenarios for Titanium tris(3-methylbutan-1-olate) Based on Quantitative Differentiation


Low-Thermal-Budget Atomic Layer Deposition (ALD) of TiO₂ for Advanced Logic and Memory Devices

Titanium tris(3-methylbutan-1-olate) is specifically engineered for CVD and ALD processes requiring lower substrate temperatures without plasma activation [1]. This property makes it suitable for depositing titanium-containing high-k dielectric layers on temperature-sensitive substrates or in three-dimensional device architectures where thermal budget constraints are critical, such as in FinFET gate stacks, DRAM capacitors, and emerging 3D NAND memory structures.

Controlled Sol-Gel Synthesis of Mesoporous TiO₂ for Photocatalysis and Energy Storage

The sterically demanding isopentoxide ligands in Titanium tris(3-methylbutan-1-olate) are anticipated to moderate hydrolysis and condensation rates, promoting stable sol formation and enabling precise morphological control during nanostructure synthesis [1]. This application scenario leverages the class-wide trend that bulkier titanium alkoxides yield better-defined mesoporous architectures than rapidly hydrolyzing smaller alkoxides, impacting catalytic activity in CO oxidation and charge transport in dye-sensitized solar cells.

MOCVD of High-Purity Titanium Nitride (TiN) Diffusion Barriers in Copper Interconnects

The engineered decomposition profile of Titanium tris(3-methylbutan-1-olate) is claimed to yield titanium-containing films with reduced carbon incorporation [1]. This characteristic is critical for depositing TiN diffusion barrier layers in back-end-of-line (BEOL) copper interconnects, where carbon impurities can increase resistivity and compromise barrier integrity, leading to copper migration and premature device failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Titanium tris(3-methylbutan-1-olate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.